molecular formula C12H14N6 B122935 2-[4-(Pyrimidin-2-yl)piperazin-1-yl]pyrimidine CAS No. 84746-24-7

2-[4-(Pyrimidin-2-yl)piperazin-1-yl]pyrimidine

Cat. No. B122935
CAS RN: 84746-24-7
M. Wt: 242.28 g/mol
InChI Key: CGDIIYVMINKXRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-[4-(Pyrimidin-2-yl)piperazin-1-yl]pyrimidine” is a chemical compound with the molecular weight of 242.28 . It is also known as 1,4-Di(pyrimidin-2-yl)piperazine .


Molecular Structure Analysis

The InChI code for “2-[4-(Pyrimidin-2-yl)piperazin-1-yl]pyrimidine” is 1S/C12H14N6/c1-3-13-11(14-4-1)17-7-9-18(10-8-17)12-15-5-2-6-16-12/h1-6H,7-10H2 .


Physical And Chemical Properties Analysis

“2-[4-(Pyrimidin-2-yl)piperazin-1-yl]pyrimidine” is a solid at room temperature. It has a molecular weight of 242.28 .

Scientific Research Applications

  • Antimicrobial Activity : The compound has been studied for its antimicrobial properties. A research conducted by Yurttaş et al. (2016) synthesized derivatives of this compound and tested their antimicrobial activity against various microorganism strains. They found that some derivatives showed high antimicrobial activity, indicating potential use in treating infections (Yurttaş et al., 2016).

  • Anticancer Potential : Studies have also explored its anticancer properties. Mallesha et al. (2012) synthesized derivatives and evaluated their antiproliferative effect against human cancer cell lines. Some derivatives showed significant activity, suggesting potential as anticancer agents (Mallesha et al., 2012).

  • Inhibitory Activity on Monoamine Oxidase : The compound has been investigated for its inhibitory activity on monoamine oxidase, which is significant in treating certain neurological disorders. Kaya et al. (2017) synthesized derivatives and found selective monoamine oxidase A inhibitory activity, indicating potential therapeutic applications in neuropsychiatric disorders (Kaya et al., 2017).

  • Inhibition of Tyrosine Kinase Activity : Another study by Zhang et al. (2005) focused on the synthesis of a compound containing 2-[4-(Pyrimidin-2-yl)piperazin-1-yl]pyrimidine as a potential inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor, relevant in cancer treatment (Zhang et al., 2005).

  • Synthesis of New Derivatives : Research by Yi Xue-jin (2014) involved the synthesis of new derivatives of the compound, contributing to the understanding of its chemical properties and potential applications in various fields (Yi Xue-jin, 2014).

  • Antiviral Activity : Nagalakshmamma et al. (2020) designed and synthesized derivatives to explore their antiviral activity, particularly against tobacco mosaic virus. This indicates its potential use in agricultural or virological applications (Nagalakshmamma et al., 2020).

Safety And Hazards

The compound is associated with certain hazards. It has been classified with the GHS07 pictogram and carries the signal word ‘Warning’. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

2-(4-pyrimidin-2-ylpiperazin-1-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N6/c1-3-13-11(14-4-1)17-7-9-18(10-8-17)12-15-5-2-6-16-12/h1-6H,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGDIIYVMINKXRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C3=NC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(Pyrimidin-2-yl)piperazin-1-yl]pyrimidine

CAS RN

84746-24-7
Record name 1,4-Di(pyrimidin-2-yl)piperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084746247
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Bis(2-pyrimidinyl)-piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,4-DI(PYRIMIDIN-2-YL)PIPERAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XZ3J1GA4R4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(Pyrimidin-2-yl)piperazin-1-yl]pyrimidine
Reactant of Route 2
Reactant of Route 2
2-[4-(Pyrimidin-2-yl)piperazin-1-yl]pyrimidine
Reactant of Route 3
Reactant of Route 3
2-[4-(Pyrimidin-2-yl)piperazin-1-yl]pyrimidine
Reactant of Route 4
Reactant of Route 4
2-[4-(Pyrimidin-2-yl)piperazin-1-yl]pyrimidine
Reactant of Route 5
Reactant of Route 5
2-[4-(Pyrimidin-2-yl)piperazin-1-yl]pyrimidine
Reactant of Route 6
Reactant of Route 6
2-[4-(Pyrimidin-2-yl)piperazin-1-yl]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.